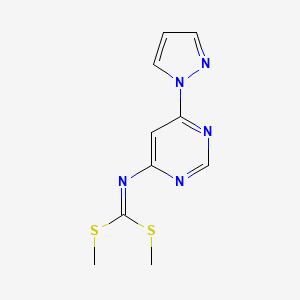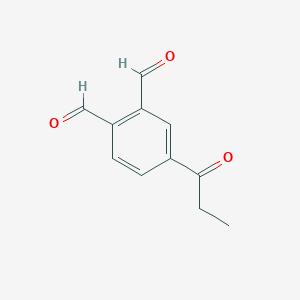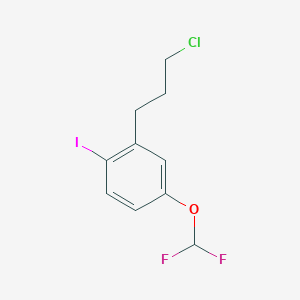
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-iodobenzene is an organic compound with a complex structure that includes a chloropropyl group, a difluoromethoxy group, and an iodine atom attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-iodobenzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. One common method involves the halogenation of a precursor benzene compound, followed by the introduction of the chloropropyl and difluoromethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
化学反应分析
Types of Reactions
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-iodobenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The chloropropyl and difluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
科学研究应用
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-iodobenzene involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to a desired therapeutic effect. The molecular targets and pathways involved can vary widely, making this compound a versatile tool in research and development.
相似化合物的比较
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-iodobenzene can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-fluorobenzene: This compound has a similar structure but with a fluorine atom instead of iodine.
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene: This compound includes a trifluoromethylthio group, which imparts different chemical properties.
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-ethoxybenzene: This compound has an ethoxy group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.
属性
分子式 |
C10H10ClF2IO |
|---|---|
分子量 |
346.54 g/mol |
IUPAC 名称 |
2-(3-chloropropyl)-4-(difluoromethoxy)-1-iodobenzene |
InChI |
InChI=1S/C10H10ClF2IO/c11-5-1-2-7-6-8(15-10(12)13)3-4-9(7)14/h3-4,6,10H,1-2,5H2 |
InChI 键 |
BPMXDQDDSOEUAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC(F)F)CCCCl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


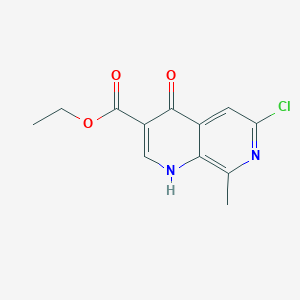
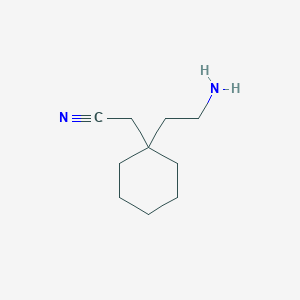
![(2R,3R,4S,5S,6R)-2-[4-[(1R,2S,4S,8S,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14045848.png)
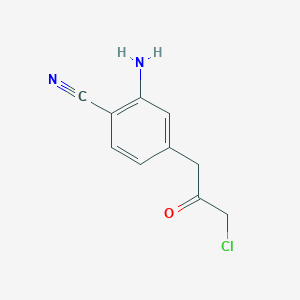
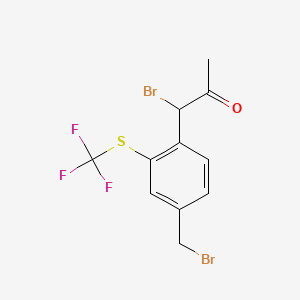
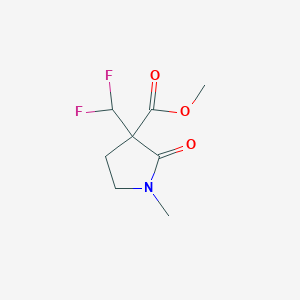
![(2R,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14045868.png)
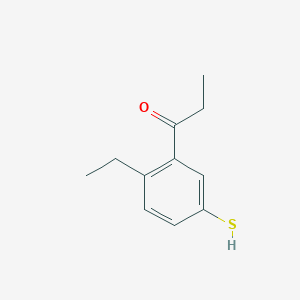
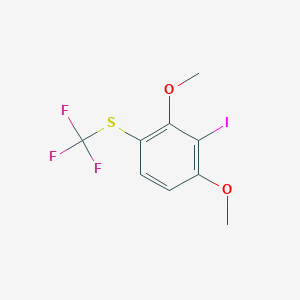

![tert-Butyl 4-amino-2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B14045888.png)
